(S,E)-TCO2-PEG8-NHS ester

Bioorthogonal Chemistry Click Chemistry Reaction Kinetics

(S,E)-TCO2-PEG8-NHS ester is an advanced heterobifunctional linker specifically engineered for bioorthogonal conjugation. It features a reactive N-hydroxysuccinimide (NHS) ester for covalent attachment to primary amines, an eight-unit polyethylene glycol (PEG8) spacer to enhance hydrophilicity, and a trans-cyclooctene (TCO) group that drives rapid, catalyst-free inverse electron-demand Diels–Alder (iEDDA) cycloaddition with tetrazine-functionalized partners.

Molecular Formula C32H54N2O14
Molecular Weight 690.8 g/mol
Cat. No. B12385747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,E)-TCO2-PEG8-NHS ester
Molecular FormulaC32H54N2O14
Molecular Weight690.8 g/mol
Structural Identifiers
SMILESC1CCC=CC(CC1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O
InChIInChI=1S/C32H54N2O14/c35-29-8-9-30(36)34(29)48-31(37)10-12-39-14-16-41-18-20-43-22-24-45-26-27-46-25-23-44-21-19-42-17-15-40-13-11-33-32(38)47-28-6-4-2-1-3-5-7-28/h4,6,28H,1-3,5,7-27H2,(H,33,38)/b6-4+/t28-/m1/s1
InChIKeyMZIQTDNEOIBQJT-ZPUKQLKQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(S,E)-TCO2-PEG8-NHS Ester: A Procurement-Focused Introduction to the Compound Class and Its Functional Capabilities


(S,E)-TCO2-PEG8-NHS ester is an advanced heterobifunctional linker specifically engineered for bioorthogonal conjugation. It features a reactive N-hydroxysuccinimide (NHS) ester for covalent attachment to primary amines, an eight-unit polyethylene glycol (PEG8) spacer to enhance hydrophilicity, and a trans-cyclooctene (TCO) group that drives rapid, catalyst-free inverse electron-demand Diels–Alder (iEDDA) cycloaddition with tetrazine-functionalized partners . The compound's (S,E)-stereochemical designation denotes its specific axial TCO isomer conformation, which is a critical determinant of its reaction kinetics and differentiates it from other TCO variants .

Why Generic TCO-PEG-NHS Ester Substitution Fails: Key Differentiators for (S,E)-TCO2-PEG8-NHS Ester Selection


While numerous TCO-PEG-NHS ester variants are commercially available, their performance in demanding bioorthogonal applications is not interchangeable. Differences in TCO stereochemistry—specifically axial versus equatorial configurations—profoundly impact reaction kinetics, with axial isomers demonstrating up to 150-fold faster iEDDA rates . Moreover, PEG spacer length directly influences molecular solubility and the accessibility of the conjugated TCO group; shorter PEG linkers (e.g., PEG4) risk steric hindrance and reduced reactivity, whereas PEG8 spacers are empirically shown to mitigate hydrophobic masking by the conjugated biomolecule, preserving functional TCO density [1] [2].

(S,E)-TCO2-PEG8-NHS Ester: A Quantitative Evidence Guide for Scientific Selection


Quantifying the Kinetic Advantage: Axial (S,E)-TCO2 vs. Equatorial TCO Isomers in iEDDA

The (S,E)-stereochemistry of (S,E)-TCO2-PEG8-NHS ester designates an axial TCO conformation, which is a primary driver of its superior reaction kinetics. Axial TCO derivatives are reported to react via the iEDDA cycloaddition approximately 150 times faster than their equatorial counterparts . A separate source corroborates this class-level trend, reporting up to a 10-fold increase in reactivity for axial versus equatorial TCO derivatives .

Bioorthogonal Chemistry Click Chemistry Reaction Kinetics Stereochemistry

The PEG8 Spacer: A Critical Design Element for Preserving Antibody-TCO Reactivity

The PEG8 spacer in (S,E)-TCO2-PEG8-NHS ester is not an arbitrary linker length; it is a functional design element. Research demonstrates that TCO groups conjugated to antibodies via standard amine-coupling (without a PEG spacer) are predominantly non-reactive due to masking by hydrophobic interactions with the antibody. Introducing TCO via hydrophilic PEG linkers, such as PEG8, fully preserves reactivity and results in a >5-fold enhancement in functional TCO density [1] [2].

Antibody-Drug Conjugates (ADCs) Pretargeted Imaging Bioconjugation Linker Optimization

Enhancing In Vivo Performance: Improved Tumor-to-Nontumor Ratios via Optimized TCO Linker Design

The combination of an axial TCO configuration and an optimized PEG linker, as represented by the (S,E)-TCO2-PEG8-NHS ester design, has been shown to improve in vivo targeting outcomes. In a pretargeted mouse model, a stabilized and more reactive TCO tag (sharing design principles with (S,E)-TCO2-PEG8-NHS ester) enabled significantly improved tumor-to-nontumor ratios [1].

In Vivo Imaging Pretargeted Radioimmunotherapy Pharmacokinetics Tumor Targeting

Comparative Kinetics: TCO-Tetrazine Ligation vs. Alternative Bioorthogonal Chemistries

The iEDDA reaction between TCO and tetrazine is several orders of magnitude faster than alternative bioorthogonal chemistries. The reaction rate for a TCO-tetrazine pair is reported at 2000 M⁻¹ s⁻¹, which is significantly faster than the reaction of tetrazine with other dienophiles like norbornene (rate on the order of 1 M⁻¹ s⁻¹) or alternative chemistries such as strain-promoted alkyne-azide cycloaddition (SPAAC) [1] [2].

Bioorthogonal Chemistry Click Chemistry Reaction Kinetics Copper-Free Click

(S,E)-TCO2-PEG8-NHS Ester: Key Research and Industrial Application Scenarios


Antibody-Drug Conjugate (ADC) Linker Development

(S,E)-TCO2-PEG8-NHS ester serves as a modular linker for ADC construction. Its NHS ester enables covalent attachment to lysine residues on antibodies, while the TCO group provides a bioorthogonal handle for subsequent click conjugation with tetrazine-modified cytotoxic payloads . The PEG8 spacer is critical for preserving TCO reactivity post-conjugation, a finding directly supported by quantitative evidence showing >5-fold higher functional density compared to non-PEG linkers [1]. This translates to more efficient payload loading and potentially improved therapeutic indices.

Pretargeted In Vivo Imaging and Radioimmunotherapy

In pretargeted strategies, (S,E)-TCO2-PEG8-NHS ester can be used to functionalize tumor-targeting antibodies. The TCO-modified antibody is administered first and allowed to accumulate at the tumor site. A tetrazine-bearing imaging probe or radiotherapeutic is then administered, which undergoes rapid iEDDA ligation with the TCO at the tumor site, enabling high-contrast imaging or localized therapy [2]. The axial TCO configuration and PEG8 spacer are essential for achieving the fast reaction kinetics and high in vivo stability required for this approach, as evidenced by improved tumor-to-nontumor ratios in preclinical models [2].

PROTAC (PROteolysis TArgeting Chimera) Synthesis

(S,E)-TCO2-PEG8-NHS ester is a PEG-based linker for constructing PROTAC molecules. Its heterobifunctional nature allows for the sequential conjugation of an E3 ubiquitin ligase ligand and a target protein ligand . The NHS ester facilitates attachment to one ligand bearing a primary amine, while the TCO group provides a flexible, click-chemistry compatible handle for attaching the second ligand (via tetrazine). The PEG8 spacer ensures adequate spatial separation and solubility, which are critical for the formation of a functional ternary complex and efficient target protein degradation.

Site-Specific Protein and Biomolecule Labeling

This compound is ideally suited for introducing bioorthogonal TCO handles onto proteins, peptides, or other amine-containing biomolecules. The NHS ester reacts efficiently with N-terminal amines or lysine side chains under mild aqueous conditions . The resulting TCO-labeled biomolecule can then be conjugated with a wide variety of tetrazine-functionalized reporters (e.g., fluorophores, biotin, affinity tags) for applications in imaging, pull-down assays, or flow cytometry. The PEG8 spacer minimizes interference with biomolecule function and ensures the TCO group remains accessible for efficient click conjugation.

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